molecular formula C21H16ClFN6O4S B2977410 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1242962-00-0

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2977410
CAS No.: 1242962-00-0
M. Wt: 502.91
InChI Key: LSPYHZYSRULQDF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol group (methylenedioxyphenyl), a methylthio (-SMe) group, and an amino (-NH₂) moiety. The acetamide side chain is linked to a 3-chloro-4-fluorophenyl group, which introduces halogenated aromatic characteristics.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O4S/c1-34-21-17(20-26-19(28-33-20)10-2-5-14-15(6-10)32-9-31-14)18(24)29(27-21)8-16(30)25-11-3-4-13(23)12(22)7-11/h2-7H,8-9,24H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPYHZYSRULQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide represents a complex structure with potential biological activities. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClFN5O3SC_{20}H_{19ClFN_5O_3S} with a molecular weight of approximately 433.9 g/mol. The presence of multiple functional groups such as oxadiazole, pyrazole, and chlorofluorophenyl enhances its biological activity.

PropertyValue
Molecular FormulaC20H19ClFN5O3S
Molecular Weight433.9 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole and pyrazole moieties are known to exhibit significant interactions with enzymes and receptors involved in cell signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing oxadiazole structures exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been suggested through in vitro studies.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with oxadiazole rings have been reported to demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 and HepG2) reveal that certain concentrations of the compound significantly reduce cell viability, indicating potential anticancer properties.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Oxadiazole Derivatives :
    • Objective : Evaluate antimicrobial efficacy.
    • Findings : Compounds showed enhanced activity compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment :
    • Objective : Determine the effect on L929 cells.
    • Findings : Certain derivatives increased cell viability at lower concentrations while exhibiting toxicity at higher concentrations .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Heterocycles Substituents on Aromatic Rings Biological Activity (Reported)
Target Compound Pyrazole, Oxadiazole, Benzo[d][1,3]dioxol 3-Chloro-4-fluorophenyl, Methylthio, Amino Not explicitly reported (inferred antimicrobial/anti-inflammatory)
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-methylphenyl)acetamide Pyrazole, Oxadiazole 4-Methoxyphenyl, 2-Chloro-4-methylphenyl Antimicrobial (hypothesized)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide Triazole, Pyridine 2-Chloro-5-(trifluoromethyl)phenyl Enzyme inhibition (e.g., kinase targets)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives Triazole, Furan Variable aryl/heteroaryl groups Anti-exudative (tested vs. diclofenac)

Key Observations :

  • Oxadiazole vs. Triazole : The oxadiazole ring in the target compound and the methoxyphenyl analogue may enhance electron-withdrawing properties compared to triazole-containing derivatives , influencing binding affinity to biological targets.
  • Benzo[d][1,3]dioxol Group: Unique to the target compound, this moiety could confer selectivity toward enzymes like monoamine oxidases or cytochrome P450 isoforms, as methylenedioxyphenyl groups are known pharmacophores in CNS-active drugs .

Structural Analysis and Stability

  • Planarity and Conformation : X-ray crystallography of isostructural compounds reveals that aromatic systems (pyrazole, oxadiazole) are nearly planar, while the benzo[d][1,3]dioxol group may adopt a perpendicular orientation, reducing crystallinity but improving solubility.
  • NMR Profiling: Distinct chemical shifts in the methylthio (-SMe, δ ~2.5 ppm) and amino (-NH₂, δ ~5.5 ppm) groups differentiate the target compound from analogues lacking these substituents .

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